molecular formula C5H11ClFNO2 B2747739 Methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride CAS No. 2413847-39-7

Methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride

Cat. No. B2747739
CAS RN: 2413847-39-7
M. Wt: 171.6
InChI Key: NEZLXZLCTHMHAF-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “Methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride” would depend on its molecular structure and the conditions under which the reactions are carried out .

Scientific Research Applications

Biocatalysis

The compound is used in biocatalysis, specifically in the production of chiral alcohols . Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . ADHs show the capability to reduce diacetyl to acetoin and then to three isomers of 2,3-butanediol, including meso-2,3-butanediol, (2R,3R)-2,3-butanediol, and (2S,3S)-2,3-butanediol .

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of hydrophobic alcohols . The enzyme-catalyzed reaction in vivo might favor (2R,3R)-2,3-butanediol formation rather than (2R,3R)-2,3-butanediol oxidation . This suggests that the compound could be used to produce optically pure 2,3-butanediol with two vicinal stereogenic centers, which is an important building block for chiral compounds .

Production of (2R,3R)-2,3-Butanediol

The compound is used in the production of (2R,3R)-2,3-butanediol . The titer of (2R,3R)-2,3-butanediol reached 12 g/L with 40 g/L glucose as carbon source in shake flask fermentation .

Biotechnological Applications

The compound is used in various biotechnological applications . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .

Chemo/Biosensors

The compound is used in the development of chemo/biosensors . Organic electrochemical transistors (OECTs) have high transconductance, low operating voltages, and good biocompatibility . They have emerged as a promising technology for chemo/biosensors .

Bioelectronics

The compound is used in the field of bioelectronics . OECTs, which have high transconductance, low operating voltages, and good biocompatibility, have emerged as a promising technology for bioelectronics .

properties

IUPAC Name

methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPSONPKFTHDK-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride

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